

Application of 2-Hydroxy Imipramine-d6 in Therapeutic Drug Monitoring of Imipramine

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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

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Application Note

AN-TDM-028

Abstract

This document provides detailed application notes and protocols for the use of **2-Hydroxy Imipramine-d6** as an internal standard in the therapeutic drug monitoring (TDM) of imipramine. Imipramine, a tricyclic antidepressant, is extensively metabolized in the body to active metabolites, including 2-hydroxy imipramine. Accurate quantification of both the parent drug and its metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and avoiding toxicity. The use of a stable isotope-labeled internal standard like **2-Hydroxy Imipramine-d6** in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.

Introduction

Imipramine is a tertiary amine tricyclic antidepressant used in the treatment of major depressive disorder and other conditions. Its therapeutic effect is mediated through the inhibition of norepinephrine and serotonin reuptake. The metabolism of imipramine is complex, involving N-demethylation to desipramine (an active metabolite) and subsequent hydroxylation by cytochrome P450 enzymes, primarily CYP2D6, to form 2-hydroxy imipramine and 2-hydroxy

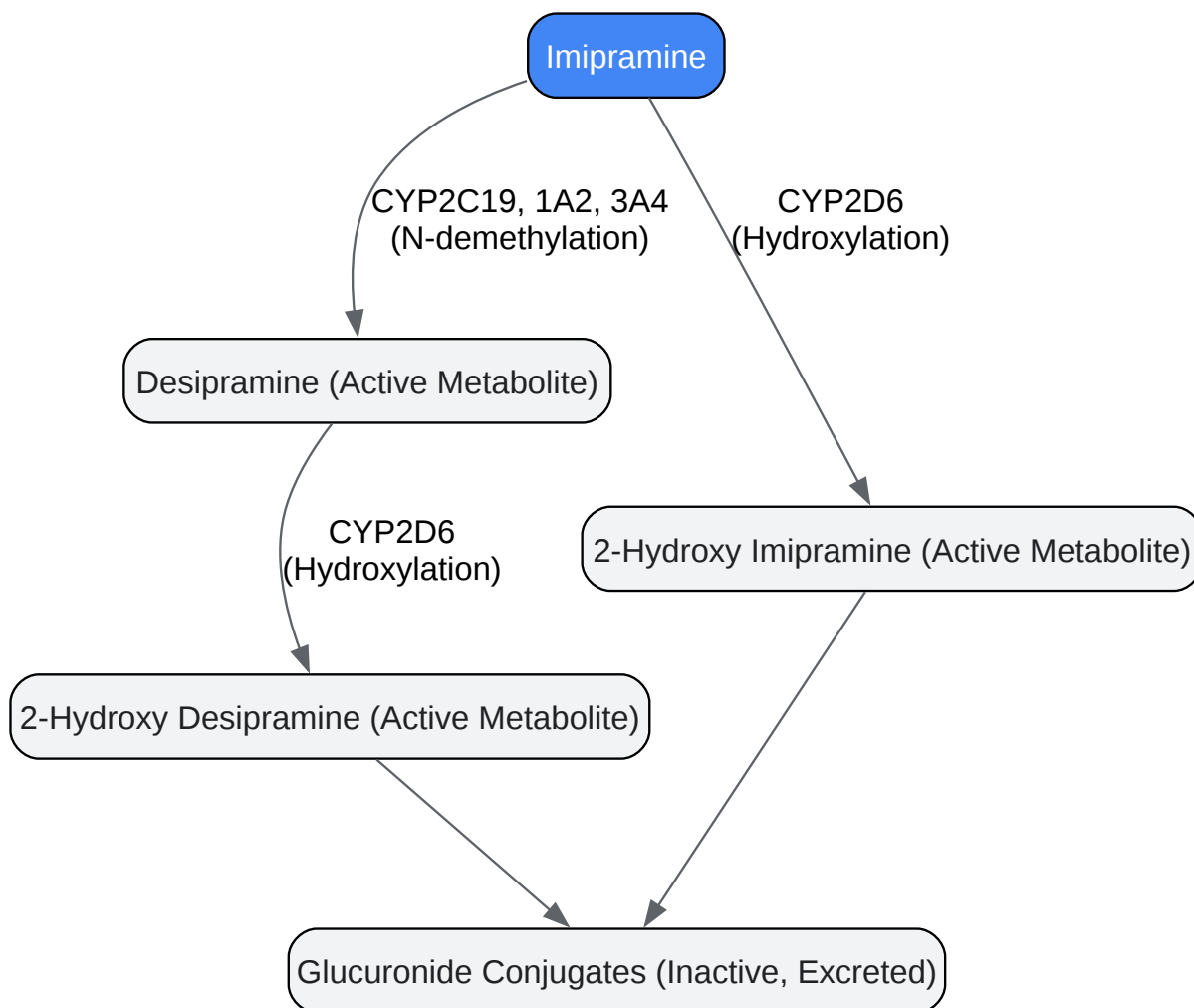
desipramine.[1][2] These hydroxylated metabolites are pharmacologically active and can contribute to both the therapeutic and toxic effects of the drug.[3][4]

Therapeutic drug monitoring of imipramine and its active metabolites is essential due to a narrow therapeutic window and significant inter-individual variability in metabolism. Plasma concentrations of imipramine and desipramine are routinely monitored, with a combined therapeutic range typically between 175 and 300 ng/mL.[5] Concentrations above 450-500 ng/mL are associated with an increased risk of toxicity.[1]

Stable isotope-labeled internal standards are critical for accurate quantification in LC-MS/MS assays.[6][7] They share identical chemical and physical properties with the analyte, ensuring they co-elute and experience similar ionization and fragmentation behavior, thus effectively compensating for variations during sample extraction and analysis.[8] **2-Hydroxy Imipramine-d6** is an ideal internal standard for the quantification of 2-hydroxy imipramine, a key metabolite in the imipramine metabolic pathway.

Imipramine Metabolism

The metabolic pathway of imipramine is crucial for understanding the importance of monitoring its metabolites. The process is initiated by hepatic cytochrome P450 enzymes.



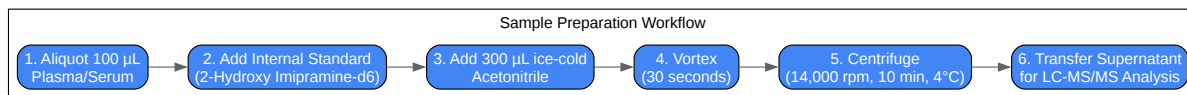
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Figure 1: Simplified metabolic pathway of Imipramine.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of imipramine and its metabolites from plasma or serum samples.



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Figure 2: Protein precipitation workflow for plasma/serum samples.

Materials:

- Human plasma or serum samples
- **2-Hydroxy Imipramine-d6** internal standard working solution (e.g., 100 ng/mL in methanol)
- Acetonitrile (HPLC grade), chilled to -20°C
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **2-Hydroxy Imipramine-d6** internal standard working solution.
- Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	See Table 1

Table 1: Liquid Chromatography Gradient

Time (min)	% Mobile Phase B
0.0	20
3.0	80
3.1	95
4.0	95
4.1	20
5.0	20

Mass Spectrometry Conditions:

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Spray Voltage	4000 V
Vaporizer Temperature	300°C
Sheath Gas Pressure	50 arbitrary units
Auxiliary Gas Pressure	15 arbitrary units

Table 2: MRM Transitions for Imipramine and Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Imipramine	281.2	86.1	25
Desipramine	267.2	72.1	28
2-Hydroxy Imipramine	297.2	100.1	30
2-Hydroxy Imipramine-d6 (IS)	303.2	106.1	30
2-Hydroxy Desipramine	283.3	72.2	32

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Method Validation Data

The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of imipramine and its metabolites using a stable isotope-labeled internal standard.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
Imipramine	5 - 1000	5	> 0.995
Desipramine	5 - 250	5	> 0.995
2-Hydroxy Imipramine	1 - 200	1	> 0.995
2-Hydroxy Desipramine	1 - 200	1	> 0.995

Table 4: Accuracy and Precision

Analyte	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Imipramine	15	< 5%	< 6%	95 - 105
150	< 4%	< 5%	96 - 104	94 - 106
750	< 3%	< 4%	97 - 103	
2-Hydroxy Imipramine	3	< 6%	< 7%	
50	< 5%	< 6%	95 - 105	96 - 104
150	< 4%	< 5%	96 - 104	

Data presented in Tables 3 and 4 are representative and compiled from typical validation results for similar analytes.

Conclusion

The described LC-MS/MS method, utilizing **2-Hydroxy Imipramine-d6** as an internal standard, provides a robust, sensitive, and accurate approach for the therapeutic drug monitoring of

imipramine and its primary active metabolite, 2-hydroxy imipramine. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput clinical laboratories. The use of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring the reliability of quantitative results, which is essential for effective patient care.

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